
Quinoline, 3-(1,2-propadienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 3-(1,2-propadienyl)- is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline itself was first extracted from coal tar by Friedlieb Ferdinand Runge in 1834. This compound has garnered significant attention due to its broad range of pharmaceutical activities, including antiviral, anticancer, and anti-HIV properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3-(1,2-propadienyl)-, can be achieved through various methods. One common approach involves the reaction of o-aminothiophenol with 1,3-ynone under mild conditions. This method utilizes a three-step mechanism: a two-step Michael addition-cyclization condensation step leading to intermediate 1,5-benzothiazepine, followed by an I2-mediated desulfurative step .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of catalytic systems and green chemistry approaches. For example, the use of heteropolyacids as catalysts in the Skraup and Doebner-Miller reactions from α,β-unsaturated aldehydes and substituted anilines has been developed. These methods are efficient and environmentally friendly, avoiding the use of hazardous acids or bases .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 3-(1,2-propadienyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Quinoline, 3-(1,2-propadienyl)- can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .
Applications De Recherche Scientifique
Quinoline, 3-(1,2-propadienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Quinoline, 3-(1,2-propadienyl)- involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .
Comparaison Avec Des Composés Similaires
Quinoline, 3-(1,2-propadienyl)- can be compared with other similar compounds such as:
Quinolones: These compounds also target DNA gyrase and topoisomerase IV but have a broader spectrum of antibacterial activity.
Isoquinolines: These compounds have a similar structure but differ in their biological activities and applications.
Pyridines: These compounds are structurally related but have different chemical properties and uses
Propriétés
Numéro CAS |
848741-50-4 |
|---|---|
Formule moléculaire |
C12H9N |
Poids moléculaire |
167.21 g/mol |
InChI |
InChI=1S/C12H9N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h3-9H,1H2 |
Clé InChI |
FRJMNJPHDKNTQW-UHFFFAOYSA-N |
SMILES canonique |
C=C=CC1=CC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


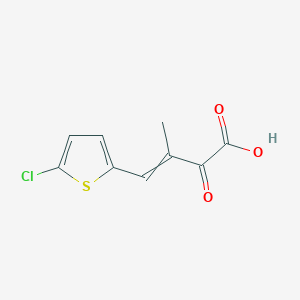

![3-{[(2E)-6-methyl-4-phenylquinazolin-2(3H)-ylidene]amino}benzoic acid](/img/structure/B14177326.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone](/img/structure/B14177359.png)
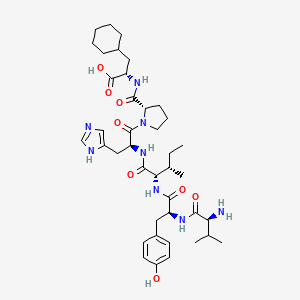
![N-Cyclopentyl-N-1,4-dioxaspiro[4.5]decan-8-yl-N'-1,3-thiazol-2-ylurea](/img/structure/B14177367.png)
![(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14177379.png)
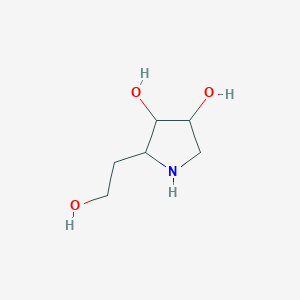
![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
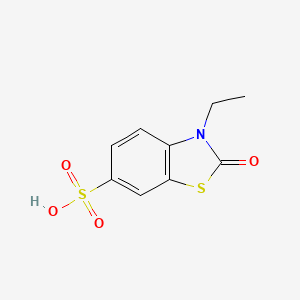
![4-[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]morpholine](/img/structure/B14177408.png)
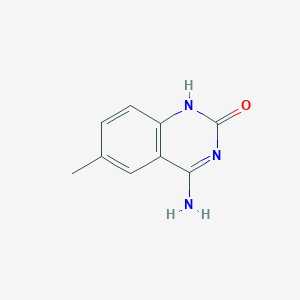
![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
